3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
CAS No.: 899912-50-6
Cat. No.: VC7898892
Molecular Formula: C14H14Cl2N2S
Molecular Weight: 313.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899912-50-6 |
|---|---|
| Molecular Formula | C14H14Cl2N2S |
| Molecular Weight | 313.2 g/mol |
| IUPAC Name | 3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
| Standard InChI | InChI=1S/C14H14Cl2N2S/c15-9-4-5-10(11(16)8-9)12-13(19)18-14(17-12)6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,18,19) |
| Standard InChI Key | IPZDUVUZSCQJTN-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)NC(=S)C(=N2)C3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | C1CCC2(CC1)NC(=S)C(=N2)C3=C(C=C(C=C3)Cl)Cl |
Introduction
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound that belongs to the class of diazaspiro compounds. These compounds are known for their unique structural features, which include a spiro ring system and the presence of nitrogen and sulfur atoms. The compound is specifically characterized by the presence of a 2,4-dichlorophenyl group attached to the spiro ring system.
Synthesis and Preparation
The synthesis of diazaspiro compounds typically involves multi-step reactions that require careful control of conditions to achieve the desired structure. While specific synthesis details for 3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione are not readily available, similar compounds are often prepared using methods involving the formation of the spiro ring system followed by the introduction of the phenyl group.
Screening Libraries
-
Akt-Targeted Library
-
Epitranscriptome Focused Small Molecule Library
-
Included in 1.7M Stock Database
Availability and Handling
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is available from suppliers like ChemDiv, where it can be purchased in various quantities, including dry powder samples or DMSO solutions. Handling and storage should follow standard protocols for organic compounds, with attention to safety precautions due to potential chemical reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume